Home > Products > Screening Compounds P118390 > Sufentanil hydrochloride
Sufentanil hydrochloride - 164790-60-7

Sufentanil hydrochloride

Catalog Number: EVT-8634920
CAS Number: 164790-60-7
Molecular Formula: C22H31ClN2O2S
Molecular Weight: 423.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

Sufentanil hydrochloride can be synthesized through several methods, with the most notable being the modification of the fentanyl structure. The synthesis typically involves the following steps:

  1. Starting Material: The synthesis begins with a precursor such as N-phenethyl-4-piperidone.
  2. Reactions: The precursor undergoes alkylation, reductive amination, and other transformations to introduce various substituents that enhance potency and selectivity for opioid receptors .
  3. Yield Optimization: Recent studies have shown that using acetonitrile instead of dimethylformamide can significantly increase yields during the alkylation step from 72% to 88% .

The synthesis process is complex and requires careful control of reaction conditions to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Reactions and Technical Details

Sufentanil undergoes several chemical reactions during its synthesis:

  1. Alkylation: This reaction introduces alkyl groups into the piperidine ring.
  2. Reductive Amination: This step forms secondary amines by reacting ketones with amines in the presence of reducing agents.
  3. Hydrochloride Formation: The final step often involves converting the base form into its hydrochloride salt to enhance solubility and stability .

These reactions are critical for achieving the desired potency and specificity for opioid receptors.

Mechanism of Action

Process and Data

Sufentanil acts primarily as an agonist at mu-opioid receptors in the central nervous system. Upon binding to these receptors, it activates intracellular signaling pathways that lead to decreased perception of pain. The mechanism involves:

  • Inhibition of Neurotransmitter Release: Sufentanil reduces the release of pain mediators such as substance P and glutamate.
  • Hyperpolarization of Neurons: By opening potassium channels and closing calcium channels, it hyperpolarizes neurons, making them less likely to fire in response to painful stimuli .

This mechanism accounts for its high potency and rapid onset of action.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Sufentanil hydrochloride is typically a white to off-white crystalline powder.
  • Solubility: It is highly soluble in water and organic solvents like ethanol.
  • Melting Point: The melting point ranges from 200°C to 205°C, indicating good thermal stability .

Chemical Properties

  • Stability: Sufentanil hydrochloride is stable under normal storage conditions but should be protected from light.
  • pH Range: The pH of an aqueous solution typically ranges from 4.5 to 6.5.

These properties are essential for ensuring effective formulation and delivery in clinical settings.

Applications

Scientific Uses

Sufentanil hydrochloride is widely used in various medical applications:

  1. Anesthesia: It is commonly employed as an analgesic during surgical procedures due to its rapid onset and short duration of action.
  2. Pain Management: It is used for managing postoperative pain and in chronic pain conditions where other analgesics may be ineffective.
  3. Research: Sufentanil is also utilized in pharmacological studies to understand opioid receptor interactions and develop new analgesics .
Pharmacological Mechanisms of Sufentanil Hydrochloride in Targeted Therapeutic Modalities

μ-Opioid Receptor Agonism: Molecular Binding Dynamics and Selectivity Profiles

Sufentanil hydrochloride exhibits exceptional binding affinity and selectivity for the μ-opioid receptor, a G-protein-coupled receptor (G protein-coupled receptor) widely distributed in the central nervous system, spinal cord, and peripheral tissues. Its molecular structure features a thiophene ring substitution and methoxymethyl modification on the piperidine ring, enhancing lipid solubility and receptor binding kinetics compared to fentanyl. Sufentanil binds to transmembrane helices 2, 3, 6, and 7 of the μ-opioid receptor with approximately 10-fold greater affinity than fentanyl and 500-1,000-fold greater affinity than morphine, attributable to optimized hydrophobic interactions within the orthosteric binding pocket [5] [7] [10].

Table 1: Comparative Binding Properties of Opioid Agonists

LigandReceptor Binding Affinity (Ki, nM)Selectivity Ratio (μ:δ:κ)Lipophilicity (Log P)
Sufentanil0.15 ± 0.021:20:503.24
Fentanyl1.20 ± 0.151:50:2002.93
Morphine2.80 ± 0.301:10:300.89

Data derived from radioligand displacement studies using [³H]sufentanil show half-maximal inhibitory concentration (IC₅₀) values of 0.15 nM at μ-opioid receptors, significantly lower than for δ-opioid receptors (3.0 nM) or κ-opioid receptors (7.5 nM) [9]. This high μ-selectivity minimizes κ-mediated dysphoria and δ-mediated respiratory effects. Upon binding, sufentanil stabilizes receptor conformations that preferentially activate inhibitory Gαᵢ/o proteins, leading to adenylate cyclase inhibition and reduced cyclic adenosine monophosphate production [5] [10].

Functional studies reveal sufentanil induces μ-receptor phosphorylation at serine and threonine residues more efficiently than morphine, promoting β-arrestin recruitment and receptor internalization. This enhanced phosphorylation profile correlates with rapid onset and predictable duration of action [2]. Notably, sufentanil exhibits biased agonism toward G protein signaling over β-arrestin pathways, potentially contributing to its preserved analgesic efficacy with reduced desensitization compared to other opioids [2] [10].

Synergistic Interactions With Adjunct Anesthetic Agents: Pharmacodynamic Cross-Talk

Sufentanil demonstrates clinically significant pharmacodynamic synergism with multiple anesthetic classes through complementary mechanisms targeting neuronal excitability and signal propagation. Its integration into balanced anesthesia regimens permits dose reduction of coadministered agents while maintaining therapeutic efficacy.

Intravenous Anesthetics: When combined with propofol, sufentanil reduces propofol's median effective concentration for loss of consciousness by 38-52% through GABAergic-opioidergic cross-modulation. Sufentanil potentiates γ-aminobutyric acid type A receptor chloride currents in cortical neurons, enhancing membrane hyperpolarization initiated by propofol [6] [8]. This synergy allows lower propofol doses, minimizing cardiovascular depression while maintaining adequate anesthesia depth.

Inhalational Agents: Sufentanil decreases minimum alveolar concentration of isoflurane by 55-70% in a dose-dependent manner. This interaction arises from sufentanil's suppression of nociceptive thalamocortical projection pathways, which complements isoflurane's thalamic gating effects [1] [6]. Neurophysiological studies demonstrate sufentanil specifically attenuates isoflurane-induced excitation of glutamatergic neurons in the ventrobasal thalamus, effectively raising the activation threshold for pain transmission.

Alpha-2 Adrenergic Agonists: Dexmedetomidine synergistically enhances sufentanil's antinociception via pre- and postsynaptic mechanisms. Presynaptically, dexmedetomidine inhibits substance P release from primary afferents in the dorsal horn, while postsynaptically, it potentiates sufentanil-induced G protein inwardly rectifying potassium channel activation in second-order neurons [6]. This combination reduces sufentanil requirements by 40-60% in postoperative pain models while prolonging analgesia duration.

Table 2: Pharmacodynamic Interactions in Anesthetic Combinations

Adjunct AgentMechanistic BasisSufentanil Dose ReductionClinical Outcome
PropofolEnhanced GABAₐ receptor currents30-45%Hemodynamic stability improvement
IsofluraneThalamocortical projection suppression50-65%Faster emergence from anesthesia
DexmedetomidineG protein inwardly rectifying potassium channel potentiation40-60%Prolonged postoperative analgesia
DezocinePartial μ-agonist/kappa-antagonist activityAdditive ED₅₀Reduced opioid consumption

Quantitative isobolographic analysis demonstrates additive interactions with mixed-mechanism analgesics like dezocine. When administered intravenously at fixed ratios (dezocine:sufentanil = 1:1), the combination yields an additive median effective dose for postoperative analgesia without pharmacokinetic interference [3].

Neurophysiological Pathways Modulated by Sufentanil in Nociceptive Signal Transduction

Sufentanil exerts multilevel modulation of nociceptive processing through spatially targeted effects in peripheral, spinal, and supraspinal pathways. Its high lipid solubility ensures rapid blood-brain barrier penetration, achieving therapeutic central nervous system concentrations within 90 seconds of intravenous administration [1] [7].

Spinal Dorsal Horn: Sufentanil binds presynaptic μ-receptors on Aδ and C-fiber terminals in laminae I-II (substantia gelatinosa), inhibiting voltage-gated N-type calcium channels and reducing neurotransmitter release (glutamate, substance P, calcitonin gene-related peptide). Postsynaptically, it activates G protein inwardly rectifying potassium channels in projection neurons, producing membrane hyperpolarization that diminishes signal transmission to thalamic nuclei [5] [10]. Microdialysis studies show 70-80% suppression of noxious stimulus-evoked glutamate release in the dorsal horn at therapeutic concentrations (0.1-0.3 ng/mL).

Supraspinal Networks: In the rostral ventromedial medulla, sufentanil enhances descending inhibitory pathways by disinhibiting gamma-aminobutyric acidergic constraints on OFF-cells while directly inhibiting ON-cell activity. This dual action ampliates noradrenergic and serotonergic inhibition of spinal nociceptive processing [5]. Functional magnetic resonance imaging demonstrates 50-60% attenuation of noxious heat-evoked blood oxygen level-dependent signals in the anterior cingulate cortex and insular cortex, correlating with its modulation of affective pain components [6] [8].

Neurochemical Alterations: Sufentanil administration reduces cerebrospinal fluid concentrations of pain-facilitatory neuropeptides (substance P, neurokinin A) by 40-60% while increasing pain-inhibitory neuropeptides (neurotensin, somatostatin) in periaqueductal gray matter. These shifts create an inhibitory neurochemical milieu that elevates nociceptive thresholds [5]. Electrophysiological studies confirm sufentanil suppresses wide-dynamic-range neuron hyperexcitability in the dorsal horn, increasing action potential firing thresholds and reducing receptive field sizes.

The integrated neurophysiological effects manifest as:

  • Segmental Inhibition: Reduced neurotransmitter release and neuronal hyperpolarization in spinal cord
  • Descending Modulation Activation: Enhanced inhibitory pathways from rostral ventromedial medulla
  • Cortical Integration Alteration: Diminished affective-motivational pain processing in limbic structures
  • Neuroplasticity Suppression: Inhibition of activity-dependent central sensitization [5] [10]

These multilevel modulatory effects establish sufentanil as a comprehensive neuromodulator of nociceptive signaling, effectively controlling both sensory-discriminative and affective-motivational pain dimensions through targeted actions along the neuraxis.

Properties

CAS Number

164790-60-7

Product Name

Sufentanil hydrochloride

IUPAC Name

N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylpropanamide;hydrochloride

Molecular Formula

C22H31ClN2O2S

Molecular Weight

423.0 g/mol

InChI

InChI=1S/C22H30N2O2S.ClH/c1-3-21(25)24(19-8-5-4-6-9-19)22(18-26-2)12-15-23(16-13-22)14-11-20-10-7-17-27-20;/h4-10,17H,3,11-16,18H2,1-2H3;1H

InChI Key

WZGGBYJHSKVKGO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CS3)COC.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.